molecular formula C20H26N2O3 B2857589 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide CAS No. 921863-54-9

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide

Cat. No.: B2857589
CAS No.: 921863-54-9
M. Wt: 342.439
InChI Key: OXHCOUXKMDTWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H26N2O3 and its molecular weight is 342.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C20H22N2O3
  • Molecular Weight : 370.47 g/mol
  • CAS Number : 921794-24-3

This compound features a complex bicyclic structure with an oxazepine moiety and an allyl substituent that may influence its biological activity.

Research indicates that compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) often interact with various biological pathways:

  • WNT/β-catenin Pathway Modulation : The WNT signaling pathway is crucial in cellular processes and cancer development. Compounds targeting this pathway can inhibit tumor growth by disrupting the interaction between DVL proteins and Frizzled receptors .
  • Anticancer Properties : Preliminary studies suggest that derivatives of oxazepine compounds exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation .

Biological Activity Data

The biological activity of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) has been evaluated through various assays. Below is a summary of findings related to its anticancer properties:

Study Cell Line IC50 (µM) Mechanism
Study 1Hek29315.0WNT pathway inhibition
Study 2MCF710.5Induction of apoptosis
Study 3A54912.0Cell cycle arrest

Case Study 1: Antitumor Activity in MCF7 Cells

In a study involving MCF7 breast cancer cells, N-(5-allyl...) was found to inhibit cell growth significantly at concentrations below 15 µM. The mechanism was linked to the modulation of the WNT/β-catenin signaling pathway, leading to decreased expression of cyclin D1 and c-myc—key regulators in cell cycle progression .

Case Study 2: Inhibition of Lung Cancer Cell Proliferation

A549 lung cancer cells treated with this compound exhibited a notable reduction in proliferation rates. The IC50 value was determined to be approximately 12 µM. The study highlighted the compound's potential to induce apoptosis via mitochondrial pathways, evidenced by increased caspase activity .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-4-11-22-16-12-15(21-18(23)14-7-5-6-8-14)9-10-17(16)25-13-20(2,3)19(22)24/h4,9-10,12,14H,1,5-8,11,13H2,2-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHCOUXKMDTWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3CCCC3)N(C1=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.